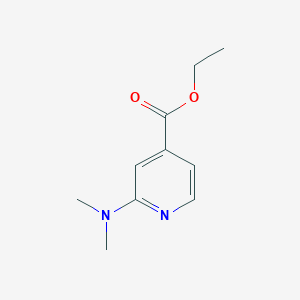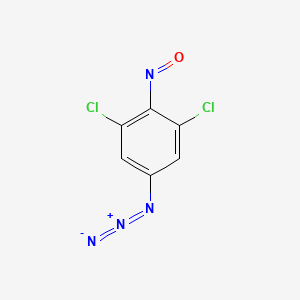
4-(1H-Benzimidazol-1-yl)-3-chloro-5-(hexadecyloxy)furan-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-Benzimidazol-1-yl)-3-chloro-5-(hexadecyloxy)furan-2(5H)-one is a synthetic organic compound that features a benzimidazole moiety linked to a furanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Benzimidazol-1-yl)-3-chloro-5-(hexadecyloxy)furan-2(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzimidazole: The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Etherification: The hexadecyloxy group can be introduced via an etherification reaction using hexadecanol and a suitable base like sodium hydride or potassium carbonate.
Coupling: The final step involves coupling the benzimidazole moiety with the chlorinated furanone under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Benzimidazol-1-yl)-3-chloro-5-(hexadecyloxy)furan-2(5H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzimidazole moiety can participate in redox reactions, potentially altering the electronic properties of the compound.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding alcohol and furanone.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted benzimidazole derivatives.
Oxidation: Oxidized benzimidazole products.
Reduction: Reduced benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(1H-Benzimidazol-1-yl)-3-chloro-5-(hexadecyloxy)furan-2(5H)-one is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its benzimidazole and furanone moieties. These interactions may modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-(2-furyl)benzimidazole and 2-(4-chlorophenyl)benzimidazole share structural similarities.
Furanone Derivatives: Compounds such as 3-chloro-4-(hexadecyloxy)furan-2(5H)-one and 4-(1H-benzimidazol-1-yl)-5-(hexadecyloxy)furan-2(5H)-one.
Uniqueness
4-(1H-Benzimidazol-1-yl)-3-chloro-5-(hexadecyloxy)furan-2(5H)-one is unique due to the combination of its benzimidazole and furanone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
CAS No. |
255380-18-8 |
|---|---|
Molecular Formula |
C27H39ClN2O3 |
Molecular Weight |
475.1 g/mol |
IUPAC Name |
3-(benzimidazol-1-yl)-4-chloro-2-hexadecoxy-2H-furan-5-one |
InChI |
InChI=1S/C27H39ClN2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-32-27-25(24(28)26(31)33-27)30-21-29-22-18-15-16-19-23(22)30/h15-16,18-19,21,27H,2-14,17,20H2,1H3 |
InChI Key |
WIAJPLYEELXBJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1C(=C(C(=O)O1)Cl)N2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14239968.png)
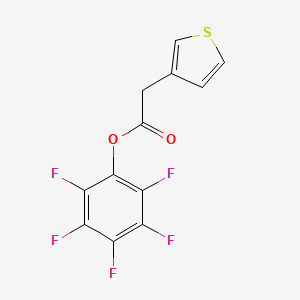
![Piperidine, 2-methyl-5-methylene-1-[(4-methylphenyl)sulfonyl]-, (2S)-](/img/structure/B14239974.png)


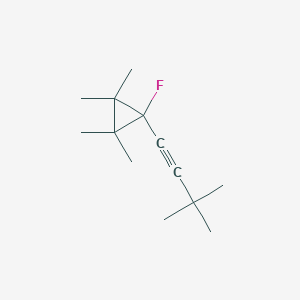
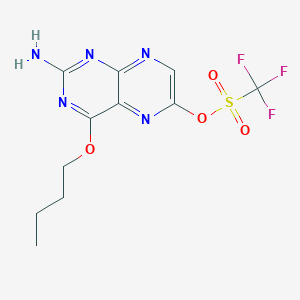
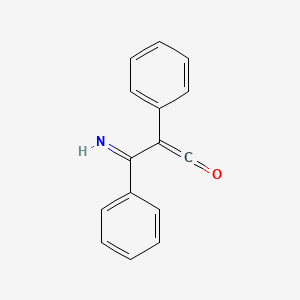
![3-(3'-Fluoro-4'-hexyl[1,1'-biphenyl]-4-yl)-6-hexylpyridazine](/img/structure/B14240021.png)
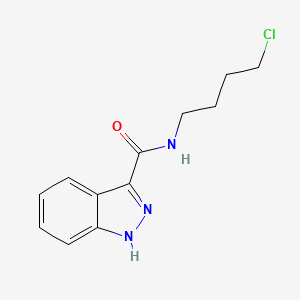
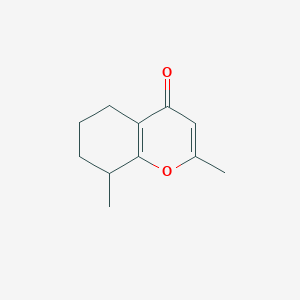
![4-{2-Ethyl-4-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14240037.png)
